Superior Target Selectivity: >23,000-Fold Discrimination Against DPP-8/DPP-9
Gemigliptin exhibits at least >23,000-fold selectivity for DPP-4 over the closely related proteases DPP-8, DPP-9, and fibroblast activation protein-α (FAP-α) [1]. This selectivity margin is significantly higher than that reported for sitagliptin, which demonstrates a selectivity of >2,600-fold over DPP-8/DPP-9 [2]. The high selectivity of gemigliptin is critical for minimizing off-target effects, as inhibition of DPP-8/DPP-9 has been linked to adverse events such as alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models [3].
| Evidence Dimension | Selectivity for DPP-4 over DPP-8/DPP-9/FAP-α |
|---|---|
| Target Compound Data | >23,000-fold |
| Comparator Or Baseline | Sitagliptin: >2,600-fold |
| Quantified Difference | >8.8-fold higher selectivity margin |
| Conditions | In vitro enzymatic assays; human recombinant proteases |
Why This Matters
This high selectivity margin reduces the risk of off-target toxicity, making gemigliptin a preferred choice for long-term in vivo studies and clinical development programs where safety is paramount.
- [1] Kim SH, Jung E, Yoon MK, et al. Pharmacological profiles of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo. Eur J Pharmacol. 2016;788:54-64. View Source
- [2] Deacon CF. Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes Obes Metab. 2011;13(1):7-18. View Source
- [3] Lankas GR, Leiting B, Roy RS, et al. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. 2005;54(10):2988-2994. View Source
